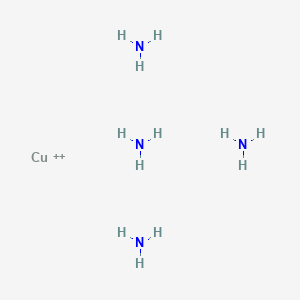

Tetraamminecopper ion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetraamminecopper ion sulfate, also known as tetraammineaquacopper(II) sulfate, is an inorganic complex compound with the formula [Cu(NH3)4(H2O)]SO4. This dark blue to purple solid is a sulfuric acid salt of the metal complex [Cu(NH3)4(H2O)]2+ (tetraammineaquacopper(II) cation). It is closely related to Schweizer’s reagent, which is used for the production of cellulose fibers in the production of rayon .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraamminecopper ion sulfate can be synthesized by adding a concentrated aqueous solution of ammonia to a saturated aqueous solution of copper(II) sulfate pentahydrate, followed by precipitation of the product with ethanol or isopropanol . The reaction can be represented as: [ \text{CuSO}_4 \cdot 5\text{H}_2\text{O} + 4\text{NH}_3 \rightarrow [\text{Cu(NH}_3)_4(\text{H}_2\text{O})]\text{SO}_4 + 4\text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the preparation involves dissolving copper(II) sulfate pentahydrate in water, followed by the addition of concentrated ammonia solution. The mixture is then cooled, and ethanol is added to precipitate the tetraamminecopper(II) sulfate .

Types of Reactions:

Hydrolysis: this compound sulfate tends to hydrolyze and release ammonia upon standing in air.

Substitution: The ammonia molecules in the complex can be replaced by other ligands under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Occurs naturally when the compound is exposed to air.

Substitution: Requires the presence of other ligands that can replace the ammonia molecules in the complex.

Major Products:

Hydrolysis: Produces ammonia and a hydrated copper sulfate complex.

Substitution: Produces new copper complexes with different ligands.

Applications De Recherche Scientifique

Tetraamminecopper ion sulfate has several applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a test for the presence of copper(II) ions.

Biology: Studied for its potential effects on biological systems, particularly in the context of copper metabolism.

Medicine: Investigated for its potential therapeutic applications, although its use is limited due to toxicity concerns.

Industry: Utilized in the production of cellulose fibers for rayon.

Mécanisme D'action

The mechanism by which tetraamminecopper(II) sulfate exerts its effects involves the interaction of the copper(II) ion with various molecular targets. The copper(II) ion can participate in redox reactions, acting as an electron acceptor or donor. This can lead to the formation of reactive oxygen species, which can have various biological effects .

Comparaison Avec Des Composés Similaires

Tetraamminecopper ion iodide monohydrate: Similar structure but with iodide as the anion.

Schweizer’s reagent: Used in the production of rayon, closely related in terms of chemical composition.

Uniqueness: this compound sulfate is unique due to its specific coordination geometry and its use in the production of cellulose fibers. Its ability to form stable complexes with ammonia makes it a valuable reagent in various chemical processes .

Propriétés

Numéro CAS |

16828-95-8 |

|---|---|

Formule moléculaire |

CuH12N4+2 |

Poids moléculaire |

131.67 g/mol |

Nom IUPAC |

copper;azane |

InChI |

InChI=1S/Cu.4H3N/h;4*1H3/q+2;;;; |

Clé InChI |

QKSIFUGZHOUETI-UHFFFAOYSA-N |

SMILES |

N.N.N.N.[Cu+2] |

SMILES canonique |

N.N.N.N.[Cu+2] |

Key on ui other cas no. |

16828-95-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.